molecular formula C23H19FO6 B11063322 methyl 3-{4-[(4-fluorobenzyl)oxy]phenyl}-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate

methyl 3-{4-[(4-fluorobenzyl)oxy]phenyl}-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate

Cat. No.: B11063322
M. Wt: 410.4 g/mol
InChI Key: ZGCMGIIQQLSSFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-{4-[(4-fluorobenzyl)oxy]phenyl}-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate is a complex organic compound with a unique structure that includes a furo[3,2-c]pyran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{4-[(4-fluorobenzyl)oxy]phenyl}-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{4-[(4-fluorobenzyl)oxy]phenyl}-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, such as carbonyl groups.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., Br₂) and nucleophiles (e.g., NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Methyl 3-{4-[(4-fluorobenzyl)oxy]phenyl}-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 3-{4-[(4-fluorobenzyl)oxy]phenyl}-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-{4-[(4-chlorobenzyl)oxy]phenyl}-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate
  • Methyl 3-{4-[(4-bromobenzyl)oxy]phenyl}-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate

Uniqueness

Methyl 3-{4-[(4-fluorobenzyl)oxy]phenyl}-6-methyl-4-oxo-2,3-dihydro-4H-furo[3,2-c]pyran-2-carboxylate is unique due to the presence of the fluorobenzyl group, which can impart specific properties such as increased stability or altered biological activity compared to its analogs.

Properties

Molecular Formula

C23H19FO6

Molecular Weight

410.4 g/mol

IUPAC Name

methyl 3-[4-[(4-fluorophenyl)methoxy]phenyl]-6-methyl-4-oxo-2,3-dihydrofuro[3,2-c]pyran-2-carboxylate

InChI

InChI=1S/C23H19FO6/c1-13-11-18-20(22(25)29-13)19(21(30-18)23(26)27-2)15-5-9-17(10-6-15)28-12-14-3-7-16(24)8-4-14/h3-11,19,21H,12H2,1-2H3

InChI Key

ZGCMGIIQQLSSFL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(C(O2)C(=O)OC)C3=CC=C(C=C3)OCC4=CC=C(C=C4)F)C(=O)O1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.